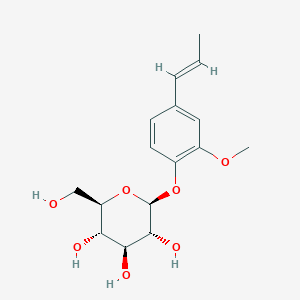

beta-D-Glucosylisoeugenol

説明

beta-D-Glucosylisoeugenol is a glycoside comprising a beta-D-glucose moiety linked via a glycosidic bond to isoeugenol, a phenylpropene derivative known for its antioxidant and antimicrobial properties . The beta-configuration of the glucosyl group enhances metabolic stability compared to alpha-linked analogues, while the isoeugenol aglycone contributes to its bioactivity profile. This compound is of interest in pharmaceutical and cosmetic research due to its dual functional roles: the hydrophilic glucosyl group improves aqueous solubility, and the hydrophobic isoeugenol enables membrane permeability .

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOQVSSHVYLFJO-BSULOXNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucosylisoeugenol typically involves the glycosylation of isoeugenol. This can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of a glucose moiety from a donor molecule to isoeugenol . Chemical synthesis may involve the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors, with the reaction being catalyzed by Lewis acids such as boron trifluoride etherate.

Industrial Production Methods: Industrial production of beta-D-Glucosylisoeugenol may utilize biotechnological approaches, including the use of genetically engineered microorganisms that express glycosyltransferases. These microorganisms can be cultured in bioreactors, where they produce the desired compound through fermentation processes . The product is then extracted and purified using chromatographic techniques.

化学反応の分析

Types of Reactions: Beta-D-Glucosylisoeugenol undergoes various chemical reactions, including:

Oxidation: The phenolic group in isoeugenol can be oxidized to form quinones.

Reduction: The double bond in the allyl group of isoeugenol can be reduced to form saturated derivatives.

Substitution: The hydroxyl group in the glucose moiety can participate in substitution reactions to form esters or ethers

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Saturated isoeugenol derivatives.

Substitution: Esterified or etherified beta-D-Glucosylisoeugenol.

科学的研究の応用

Beta-D-Glucosylisoeugenol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycosylation reactions and the stability of glycosidic bonds.

作用機序

The mechanism of action of beta-D-Glucosylisoeugenol involves its interaction with cellular components:

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits biofilm formation by interfering with biofilm-associated gene expression.

Antioxidant Activity: It scavenges free radicals and inhibits the generation of reactive oxygen species, thereby protecting cells from oxidative stress.

Molecular Targets: The phenolic group in isoeugenol interacts with proteins and enzymes, modulating their activity and leading to various biological effects.

類似化合物との比較

Structural and Physicochemical Comparisons

Key structural differences among glycosides arise from variations in aglycone structure, glycosidic linkage position, and sugar composition. The table below highlights critical distinctions:

Key Observations :

- Aglycone Impact: The steroidal aglycone in diosgenin derivatives (e.g., compound 3 in ) confers anticancer activity, whereas isoeugenol in beta-D-glucosylisoeugenol drives antioxidant effects.

- Solubility: Methyl beta-D-glucopyranoside’s high solubility contrasts with the moderate solubility of beta-D-glucosylisoeugenol, reflecting aglycone hydrophobicity.

- Glycosylation Complexity: Ginsenoside Rg1’s multi-glycosyl chains enhance receptor targeting but reduce solubility compared to single-glucose analogues .

Pharmacokinetic and Metabolic Differences

- Absorption: Smaller glycosides like methyl beta-D-glucopyranoside are rapidly absorbed in the gastrointestinal tract, while beta-D-glucosylisoeugenol’s larger size may require enzymatic hydrolysis (e.g., via β-glucosidases) for bioavailability .

- Metabolic Stability: Beta-linked glycosides resist hydrolysis by human alpha-amylases, extending their half-life compared to alpha-linked variants (e.g., α-L-rhamnopyranosides in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。